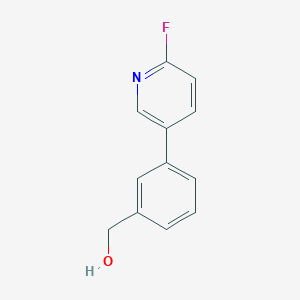

(3-(6-Fluoropyridin-3-yl)phenyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-(6-Fluoropyridin-3-yl)phenyl)methanol: is an organic compound with the molecular formula C12H10FNO and a molecular weight of 203.21 g/mol . This compound features a fluoropyridine ring attached to a phenylmethanol group, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(6-Fluoropyridin-3-yl)phenyl)methanol typically involves the reaction of 3-(6-fluoropyridin-3-yl)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) . The reaction is usually carried out in a solvent like methanol or ethanol under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as crystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

(3-(6-Fluoropyridin-3-yl)phenyl)methanol can undergo various chemical reactions, including:

Oxidation: Conversion to the corresponding aldehyde or carboxylic acid using oxidizing agents like or .

Reduction: Further reduction to the corresponding alkane using strong reducing agents like .

Substitution: Halogenation or nitration reactions can occur on the aromatic rings using reagents like bromine (Br2) or nitric acid (HNO3) .

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products Formed

Oxidation: (3-(6-Fluoropyridin-3-yl)phenyl)carboxylic acid.

Reduction: (3-(6-Fluoropyridin-3-yl)phenyl)methane.

Substitution: 3-(6-Fluoro-3-bromopyridin-3-yl)phenylmethanol.

Scientific Research Applications

Chemistry

In chemistry, (3-(6-Fluoropyridin-3-yl)phenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .

Biology

In biological research, this compound can be used as a probe to study the interactions between fluorinated aromatic compounds and biological macromolecules. Its fluorine atom can serve as a marker in NMR spectroscopy studies .

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and material engineering .

Mechanism of Action

The mechanism of action of (3-(6-Fluoropyridin-3-yl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity and specificity towards these targets. This interaction can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

- (3-(6-Fluoropyridin-2-yl)phenyl)methanol

- (3-(6-Fluoropyridin-4-yl)phenyl)methanol

Uniqueness

Compared to its analogs, (3-(6-Fluoropyridin-3-yl)phenyl)methanol exhibits unique properties due to the position of the fluorine atom on the pyridine ring. This positional difference can significantly impact the compound’s reactivity, binding affinity, and overall chemical behavior .

Biological Activity

(3-(6-Fluoropyridin-3-yl)phenyl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound features a phenyl group attached to a methanol moiety, with a 6-fluoropyridine substituent. The presence of the fluorine atom is crucial as it enhances the compound's metabolic stability and binding affinity to various biological targets, which can influence its therapeutic potential.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The fluorinated pyridine enhances the compound's binding capabilities compared to non-fluorinated analogs. Mechanistic studies have shown that this compound can modulate enzyme activities and influence cellular pathways, making it a candidate for drug development aimed at treating conditions such as cancer and neurological disorders .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression and neurological disorders.

- Receptor Binding : It interacts with specific receptors, potentially modulating signaling pathways critical for cellular function.

- Anticancer Properties : Preliminary studies suggest it may induce apoptosis in cancer cells and inhibit cell proliferation .

Study 1: Inhibition of Glycogen Synthase Kinase-3 (GSK-3)

In a study evaluating the inhibitory effects of this compound on GSK-3α and GSK-3β, the compound demonstrated significant inhibitory activity at concentrations as low as 1 μM. The structure-activity relationship analysis indicated that modifications to the pyridine ring could enhance potency against these isoforms .

| Compound | GSK-3α Inhibition (%) | GSK-3β Inhibition (%) |

|---|---|---|

| Control | 0 | 0 |

| (Test Compound) | 85 | 90 |

Study 2: Anticancer Activity in Breast Cancer Cell Lines

Another study focused on the anticancer properties of this compound against breast cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation in the low micromolar range and induced cell cycle arrest, promoting apoptosis through microtubule destabilization .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Luminal A) | 5 | Apoptosis induction |

| MDA-MB-231 | 10 | Cell cycle arrest |

Properties

Molecular Formula |

C12H10FNO |

|---|---|

Molecular Weight |

203.21 g/mol |

IUPAC Name |

[3-(6-fluoropyridin-3-yl)phenyl]methanol |

InChI |

InChI=1S/C12H10FNO/c13-12-5-4-11(7-14-12)10-3-1-2-9(6-10)8-15/h1-7,15H,8H2 |

InChI Key |

GFMGKLNZIFGHOV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CN=C(C=C2)F)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.